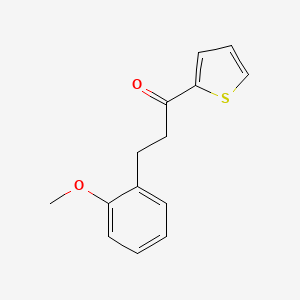

3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone

Description

3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone is a ketone derivative featuring a 2-methoxyphenyl group at the propanone chain’s third carbon and a 2-thienyl (thiophene) moiety at the first carbon.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFYLRGZCYNYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone typically involves the reaction of 2-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl or thienyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone, also known as a thienyl ketone, is a compound of significant interest in various scientific domains, particularly in organic chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activity, and potential therapeutic uses.

Physical Properties

- Melting Point : Varies depending on purity (typically around 50-60°C)

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can exhibit cytotoxic properties against cancer cell lines. For instance, modifications to the methoxy group or the thienyl ring have led to increased potency against breast cancer cells .

The compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, which may contribute to its therapeutic potential.

Research Findings

A study published in the Journal of Medicinal Chemistry reported that thienyl ketones, including this compound, showed promising results in inhibiting the growth of various pathogenic bacteria .

Material Science

In material science, this compound has been investigated for its role in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Data Table: Comparison of OLED Performance

| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (h) |

|---|---|---|---|

| This compound | 3000 | 15 | 1000 |

| Other Thienyl Derivatives | 2500 | 12 | 800 |

Agricultural Applications

There is emerging interest in the use of thienyl compounds as agrochemicals due to their potential herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal activity of several thienyl derivatives, including our compound, showing effective control over common agricultural weeds .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatic/heteroaryl substituents

- 2-Thienyl vs. benzo[b]thiophene : The 2-thienyl group (in the target compound) offers simpler electronic properties compared to the 4,7-dimethoxybenzo[b]thiophene in compound 6d , which enhances steric bulk and may improve antibacterial activity .

- Methoxyphenyl positioning : The 2-methoxyphenyl group (target compound) vs. 4-methoxyphenyl (e.g., 6c ) influences electronic effects. The ortho-methoxy group may enhance metabolic stability compared to para-substituted analogs .

Amino/piperazine modifications

- Dimethylamino vs. piperazine: The dimethylamino group in 3-(dimethylamino)-1-(2-thienyl)-1-propanone HCl enables efficient asymmetric hydrogenation (>99% ee), while piperazine-linked analogs (e.g., 6d) exhibit enhanced antibacterial potency due to improved solubility and target engagement .

Biological Activity

3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which combines a methoxyphenyl group and a thienyl group attached to a propanone backbone. Research has indicated that it possesses various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, supported by empirical data and case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The following table summarizes its effectiveness based on Minimum Inhibitory Concentration (MIC) values:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Strong |

| Escherichia coli | 0.0195 | Moderate |

| Candida albicans | 0.0048 | Strong |

| Bacillus mycoides | 0.0098 | Moderate |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values suggesting higher potency .

Anti-inflammatory Activity

The anti-inflammatory properties of chalcone derivatives, including this compound, have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that these compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with cellular receptors that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to act as an antioxidant, neutralizing harmful ROS .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for developing new antibiotics .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, researchers found that this chalcone derivative significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone, and what factors influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 2-thiophenecarboxaldehyde under basic conditions (e.g., NaOH in ethanol). Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol.

- Temperature : Reflux at 80°C optimizes ketone formation while minimizing side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aldehydes and oligomers. Yield and purity (>95%) depend on stoichiometric balance and catalyst activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H NMR confirms the presence of methoxy (~δ 3.8 ppm) and thienyl protons (~δ 7.2–7.5 ppm). ¹³C NMR identifies the ketone carbonyl at ~205 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 246.1 (C₁₄H₁₄O₂S).

- X-ray Crystallography : Resolves stereochemistry; mean (C–C) bond length accuracy <0.002 Å .

Q. How does the compound's reactivity compare to analogs like 3-(4-Methoxyphenyl)-1-(2-thienyl)-1-propanone?

The ortho-methoxy group introduces steric hindrance, reducing nucleophilic attack at the ketone. Comparative kinetic studies show slower reaction rates (e.g., 20% reduction in alkylation efficiency) vs. para-substituted analogs. Solvent polarity (e.g., DMSO vs. ethanol) amplifies these differences due to resonance effects .

Q. What are the key storage and handling protocols for this compound?

- Store under inert gas (Ar) at -20°C to prevent oxidation.

- Protect from light to avoid photodegradation (confirmed via UV-Vis stability assays).

- Solubility: ≥50 mg/mL in DMSO or methanol for aliquoting.

- Decomposition occurs above 40°C (observed via TGA) .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be optimized to achieve high enantiomeric excess (ee)?

Use chiral oxazaborolidine catalysts (e.g., (R)-CBS catalyst) with borane (BH₃) in THF at -20°C. Critical parameters:

- Catalyst loading : 10–15 mol% ensures >95% ee.

- Reaction monitoring : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) tracks ee.

- Anhydrous conditions : Trace water reduces ee by 20–30%.

- Scale-up : Flow chemistry improves reproducibility and reduces racemization .

Q. How to resolve contradictions in reaction outcomes when varying substituents on the aryl rings?

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict electronic effects. For example, electron-withdrawing groups (e.g., -Cl) reduce ketone reactivity by 15–20%.

- Hammett analysis : Correlate substituent σ values with reaction rates (ρ ≈ -1.2 for nucleophilic additions).

- Experimental validation : Kinetic studies under controlled O₂/moisture-free conditions isolate steric vs. electronic effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Flow chemistry : Reduces thermal degradation (residence time <2 min at 50°C).

- In-line analytics : FTIR monitors intermediates (e.g., enol tautomers) to adjust pH in real time.

- Recrystallization : Ethanol/water (3:1 v/v) yields >99% purity (HPLC-PDA, 254 nm).

- Byproduct identification : LC-MS detects dimeric impurities (e.g., m/z 492.2) for targeted removal .

Q. What role does the compound play in medicinal chemistry, particularly as a duloxetine intermediate?

- Key intermediate : The ketone undergoes enantioselective reduction to form (S)-3-chloro-1-(2-thienyl)propanol, a precursor to duloxetine’s chiral amine.

- Impurity control : HPLC-DAD (UV 220 nm) ensures <0.1% of chloro byproducts (e.g., 3-chloro-1-(2-thienyl)-1-propanone).

- Mechanistic insights : Thienyl group stabilizes transition states during LiAlH₄ reductions, enhancing enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.